6-bromo-2-(3,5-dichloro-4-ethoxyphenyl)-4H-3,1-benzoxazin-4-one
Overview
Description
6-bromo-2-(3,5-dichloro-4-ethoxyphenyl)-4H-3,1-benzoxazin-4-one is a synthetic organic compound belonging to the benzoxazinone family. This compound is characterized by its complex structure, which includes bromine, chlorine, and ethoxy functional groups. It is of interest in various fields of scientific research due to its potential biological activities and applications.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 6-bromo-2-(3,5-dichloro-4-ethoxyphenyl)-4H-3,1-benzoxazin-4-one typically involves multiple steps, starting from readily available starting materials. One common synthetic route includes the following steps:
Chlorination: The addition of chlorine atoms to the phenyl ring.
Ethoxylation: The attachment of an ethoxy group to the phenyl ring.
Each of these steps requires specific reaction conditions, such as the use of appropriate solvents, catalysts, and temperature control to ensure the desired product is obtained with high yield and purity.
Industrial Production Methods
In an industrial setting, the production of this compound may involve large-scale batch or continuous flow processes. These methods are optimized for efficiency, cost-effectiveness, and environmental considerations. The use of automated reactors and advanced purification techniques ensures the consistent quality of the final product.
Chemical Reactions Analysis
Types of Reactions
6-bromo-2-(3,5-dichloro-4-ethoxyphenyl)-4H-3,1-benzoxazin-4-one can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form different oxidation states, potentially altering its biological activity.
Reduction: Reduction reactions can modify the functional groups, leading to new derivatives with distinct properties.
Substitution: The bromine, chlorine, and ethoxy groups can be substituted with other functional groups through nucleophilic or electrophilic substitution reactions.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents (e.g., potassium permanganate), reducing agents (e.g., sodium borohydride), and various nucleophiles or electrophiles for substitution reactions. Reaction conditions such as temperature, solvent choice, and reaction time are carefully controlled to achieve the desired outcomes.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield hydroxylated derivatives, while substitution reactions can produce a wide range of functionalized compounds.
Scientific Research Applications
6-bromo-2-(3,5-dichloro-4-ethoxyphenyl)-4H-3,1-benzoxazin-4-one has several scientific research applications, including:
Chemistry: It is used as a building block for the synthesis of more complex molecules and as a reagent in various organic reactions.
Biology: The compound is studied for its potential biological activities, such as antimicrobial, antifungal, and anticancer properties.
Medicine: Research is ongoing to explore its potential as a therapeutic agent for various diseases.
Industry: It may be used in the development of new materials, such as polymers and coatings, due to its unique chemical properties.
Mechanism of Action
The mechanism of action of 6-bromo-2-(3,5-dichloro-4-ethoxyphenyl)-4H-3,1-benzoxazin-4-one involves its interaction with specific molecular targets and pathways. These interactions can lead to the modulation of biological processes, such as enzyme inhibition or receptor binding. The exact molecular targets and pathways depend on the specific application and the biological system being studied.
Comparison with Similar Compounds
Similar Compounds
6-bromo-2-(3,5-dichlorophenyl)-4H-3,1-benzoxazin-4-one: Lacks the ethoxy group, which may affect its biological activity and chemical properties.
6-bromo-2-(4-ethoxyphenyl)-4H-3,1-benzoxazin-4-one: Lacks the chlorine atoms, potentially altering its reactivity and applications.
2-(3,5-dichloro-4-ethoxyphenyl)-4H-3,1-benzoxazin-4-one: Lacks the bromine atom, which may influence its chemical behavior and biological effects.
Uniqueness
The presence of bromine, chlorine, and ethoxy groups in 6-bromo-2-(3,5-dichloro-4-ethoxyphenyl)-4H-3,1-benzoxazin-4-one makes it unique compared to similar compounds
Properties
IUPAC Name |
6-bromo-2-(3,5-dichloro-4-ethoxyphenyl)-3,1-benzoxazin-4-one | |
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Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H10BrCl2NO3/c1-2-22-14-11(18)5-8(6-12(14)19)15-20-13-4-3-9(17)7-10(13)16(21)23-15/h3-7H,2H2,1H3 | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
HCMPHHILHNRZJN-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC1=C(C=C(C=C1Cl)C2=NC3=C(C=C(C=C3)Br)C(=O)O2)Cl | |
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H10BrCl2NO3 | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
415.1 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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